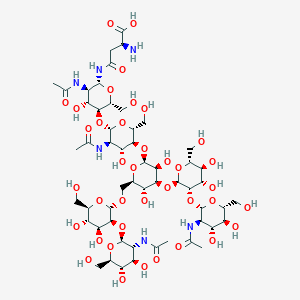
G0 N-glycan-Asn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(4)-{beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->3)-[beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-beta-D-GlcNAc}-Asn is a complex glycan structure. It is a branched amino heptasaccharide consisting of a sequence of beta-D-galactose, N-acetyl-beta-D-glucosamine, alpha-D-mannose, beta-D-mannose, and two N-acetyl-beta-D-glucosamine residues linked in a specific manner
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(4)-{beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->3)-[beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-beta-D-GlcNAc}-Asn involves multiple steps, including the sequential addition of monosaccharide units. The process typically starts with the preparation of the core structure, followed by the addition of branching units under controlled conditions. Common reagents used in these reactions include glycosyl donors and acceptors, along with catalysts to facilitate the glycosylation reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated glycan assembly techniques. These methods employ solid-phase synthesis and enzymatic glycosylation to achieve high yields and purity. The use of advanced bioreactors and purification systems ensures the efficient production of the compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N(4)-{beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->3)-[beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-beta-D-GlcNAc}-Asn undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents such as sodium borohydride, and substitution reagents like acetic anhydride. The reactions are typically carried out under mild conditions to preserve the integrity of the glycan structure .
Major Products Formed
The major products formed from these reactions include modified glycan structures with altered functional groups. These modifications can enhance the compound’s biological activity and stability, making it suitable for various research and industrial applications .
Wissenschaftliche Forschungsanwendungen
Immunological Significance
G0 N-glycan is crucial in modulating immune responses, particularly through its influence on immunoglobulin G (IgG) glycosylation. Alterations in IgG glycosylation patterns, especially the presence of G0 N-glycan, have been linked to pro-inflammatory responses. Studies show that IgG molecules with a higher proportion of G0 N-glycan exhibit increased inflammatory activity, which can impact conditions such as autoimmune diseases and chronic inflammation .
Table 1: Impact of G0 N-glycan on IgG Functionality
| Type of Glycan | Effect on Immune Response | Associated Conditions |
|---|---|---|
| G0 N-glycan | Increased inflammation | Autoimmune diseases |
| Galactosylated | Reduced inflammation | Healthy immune response |
Role in Cancer Research
In cancer biology, G0 N-glycan has emerged as a potential biomarker for tumor progression and metastasis. Research indicates that tumor cells often exhibit altered glycosylation patterns, including an increase in G0 N-glycan levels. This alteration can enhance cell adhesion and migration, facilitating cancer spread .
Case Study: G0 N-glycan as a Tumor Biomarker
A study published in Nature highlighted that elevated levels of G0 N-glycan in breast cancer tissues correlate with poor prognosis. The research utilized mass spectrometry to analyze glycan profiles from tumor samples, demonstrating that patients with higher G0 N-glycan expression had significantly reduced survival rates .
Applications in Biopharmaceuticals
The characterization and manipulation of G0 N-glycan are essential in the development of therapeutic monoclonal antibodies (mAbs). The presence of G0 N-glycan at the Asn-297 site of the Fc region influences antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), which are critical for therapeutic efficacy .
Table 2: Glycosylation Variants in Therapeutic Antibodies
| Glycosylation Variant | Effect on Therapeutic Efficacy | Mechanism |
|---|---|---|
| G0 N-glycan | Enhanced ADCC | Increased binding to Fcγ receptors |
| Galactosylated | Reduced ADCC | Lower receptor affinity |
Analytical Techniques for Glycan Analysis
To study the structure and function of G0 N-glycans, advanced analytical techniques are employed:
- Mass Spectrometry : Utilized for detailed glycan profiling to identify specific glycoforms present in therapeutic proteins.
- High-Performance Liquid Chromatography (HPLC) : Separates glycans based on their size and charge, allowing for comprehensive analysis.
- Nuclear Magnetic Resonance (NMR) : Provides insights into the structural characteristics of glycans and their interactions with proteins .
Wirkmechanismus
The mechanism of action of N(4)-{beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->3)-[beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-beta-D-GlcNAc}-Asn involves its interaction with specific molecular targets and pathways. The compound binds to receptors on the cell surface, triggering a cascade of signaling events that lead to various biological effects. These interactions are mediated by the specific arrangement of monosaccharide units in the glycan structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
beta-D-GlcpA-(1->3)-beta-D-GlcpNAc-(1->4)-beta-D-GlcpA-(1->3)-D-GlcpNAc: A linear amino tetrasaccharide with a similar structure but lacking the branching units.
beta-D-Galp-(1->4)-beta-D-GlcpNAc-(1->2)-alpha-D-Manp-(1->6)-[alpha-D-Manp-(1->3)]-beta-D-Manp-(1->4)-beta-D-GlcpNAc-(1->4)-beta-D-GlcpNAc: A branched amino heptasaccharide with a different arrangement of monosaccharide units.
Uniqueness
N(4)-{beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->3)-[beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-beta-D-GlcNAc}-Asn is unique due to its specific branching pattern and the presence of multiple N-acetyl-beta-D-glucosamine residues.
Eigenschaften
Molekularformel |
C54H90N6O38 |
|---|---|
Molekulargewicht |
1431.3 g/mol |
IUPAC-Name |
(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C54H90N6O38/c1-13(67)56-26-37(79)42(22(10-65)87-47(26)60-25(71)5-17(55)48(84)85)94-51-29(59-16(4)70)38(80)43(23(11-66)92-51)95-52-41(83)44(96-54-46(40(82)33(75)21(9-64)91-54)98-50-28(58-15(3)69)36(78)31(73)19(7-62)89-50)34(76)24(93-52)12-86-53-45(39(81)32(74)20(8-63)90-53)97-49-27(57-14(2)68)35(77)30(72)18(6-61)88-49/h17-24,26-47,49-54,61-66,72-83H,5-12,55H2,1-4H3,(H,56,67)(H,57,68)(H,58,69)(H,59,70)(H,60,71)(H,84,85)/t17-,18+,19+,20+,21+,22+,23+,24+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42+,43+,44-,45-,46-,47+,49-,50-,51-,52-,53-,54+/m0/s1 |
InChI-Schlüssel |
UPORYLBXQJDYFC-XOEKKIKJSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)NC(=O)C)O)O)NC(=O)C)O |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)NC(=O)C)O)O)NC(=O)C)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)NC(=O)C)O)O)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















